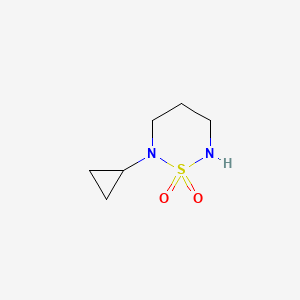

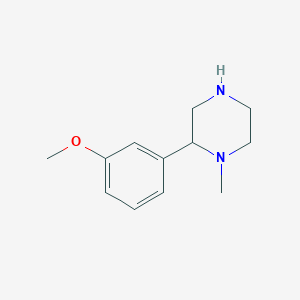

2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

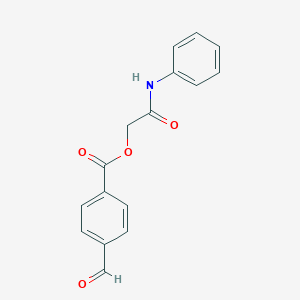

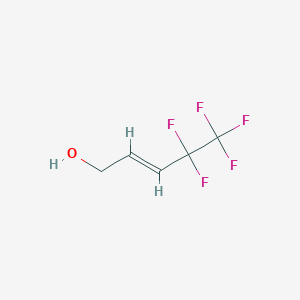

“2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide” is a chemical compound with the CAS Number: 1890717-64-2 . It has a molecular weight of 176.24 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which is a similar compound, has been reported . The process involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides were obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides .Molecular Structure Analysis

The InChI Code for “2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide” is 1S/C6H12N2O2S/c9-11(10)7-4-1-5-8(11)6-2-3-6/h6-7H,1-5H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide” is a powder at room temperature . It has a molecular weight of 176.24 .Scientific Research Applications

Synthesis and Derivatives

Synthesis of N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides : This research outlines a method for synthesizing alkyl and aryl N-substituted derivatives from primary amines, highlighting the versatility of 1,2,6-thiadiazinane 1,1-dioxide in producing a range of heterocyclic compounds (Johnson et al., 2003).

Heterocyclic Derivatives from Cyclopropane Dicarboxylic Acid : This study reports on the creation of new heterocyclic derivatives incorporating thiadiazole and 1,2,4-triazole moieties derived from cyclopropane dicarboxylic acid, demonstrating the utility of cyclopropyl-containing compounds in synthesizing complex heterocycles (Sharba et al., 2005).

Catalysis and Reaction Mechanisms

Rhodium-Catalyzed Asymmetric Arylation : A method utilizing a rhodium/sulfur-olefin complex for the asymmetric arylation of cyclopropanes, including 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines, has been developed. This process facilitates the synthesis of highly optically active sulfamides, showcasing the potential of cyclopropyl derivatives in enantioselective synthesis (Wu & Xu, 2019).

Synthetic Applications and Molecular Scaffolds

Fused Ring Molecular Scaffold for Constrained Peptidomimetics : Research into the synthesis of tetrahydrobenzo[e]pyrazino[2,1-c][1,2,4]thiadiazinone 6,6-dioxide on solid supports illustrates the application of these compounds as molecular scaffolds. These scaffolds are significant for drug discovery, providing a foundation for developing constrained peptidomimetics (Schütznerová et al., 2016).

Pharmacological Evaluation

Antimicrobial, Anti-inflammatory, and Analgesic Properties : A study on the synthesis of bis-heterocyclic derivatives of cyclopropane, including thiadiazole moieties, evaluated their antimicrobial, anti-inflammatory, analgesic, ulcerogenic, and toxic properties. This research underscores the potential medicinal applications of cyclopropyl-derived heterocycles (Kumar & Panwar, 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

2-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c9-11(10)7-4-1-5-8(11)6-2-3-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOAIVLPHKIKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2672614.png)

![ethyl 4-[2-({1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]piperidine-1-carboxylate](/img/structure/B2672615.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2672616.png)

![N-(2-chlorobenzyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2672620.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2672626.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2672629.png)